An In-depth Technical Guide to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
An In-depth Technical Guide to Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development. The document details its chemical identity, a robust synthesis protocol grounded in established chemical principles, expected analytical characteristics, and its context within modern medicinal chemistry.
Chemical Identity and Physicochemical Properties
Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate is a derivative of pyroglutamic acid, featuring an N-butyl substitution and a methyl ester at the C3 position. This structure provides a valuable scaffold for chemical library synthesis due to its constrained conformation and multiple points for diversification.
Identifiers and Key Properties
The fundamental identifiers and computed physicochemical properties for this compound are summarized below. These values are crucial for database integration, analytical method development, and computational modeling.
| Identifier/Property | Value | Source |
| CAS Number | 59857-87-3 | [1] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| IUPAC Name | methyl 1-butyl-5-oxopyrrolidine-3-carboxylate | N/A |
| SMILES | CCCCN1CC(CC1=O)C(=O)OC | [1] |
| InChIKey | Will be generated based on final structure | N/A |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [1] |
| Computed LogP | 0.808 | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
Scientific Context and Potential Applications
The 5-oxopyrrolidine (or pyroglutamate) scaffold is a privileged structure in medicinal chemistry. It is a conformationally restricted analog of glutamic acid and serves as a versatile starting point for synthesizing compounds with a wide range of biological activities.
Derivatives of this core structure have been investigated for various therapeutic applications, including:
-
Anticancer Agents: The rigid ring system allows for the precise spatial orientation of functional groups, which can lead to potent and selective interactions with biological targets like protein kinases.[2][3][4] Research has demonstrated that modifications on the 5-oxopyrrolidine ring can yield derivatives with significant cytotoxic activity against cancer cell lines such as A549 (human lung adenocarcinoma).[2][5]
-
Antimicrobial and Antifungal Agents: The scaffold is a key component in the development of novel agents targeting drug-resistant pathogens.[6][7] Studies have shown that certain hydrazone derivatives of 5-oxopyrrolidine exhibit potent activity against multidrug-resistant Staphylococcus aureus strains.[2][4]
-
Neuroprotective and Anti-inflammatory Activity: As analogues of pyroglutamic acid, a molecule with known roles in the central nervous system, these compounds are explored for neuritogenic and anti-inflammatory properties.[8]
Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, specifically, serves as an intermediate, providing a lipophilic N-butyl group that can enhance membrane permeability and a methyl ester that can be readily hydrolyzed to the corresponding carboxylic acid for further functionalization.
Synthesis and Mechanistic Considerations
The synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate can be efficiently achieved through a two-step process rooted in fundamental organic reactions: a Michael addition followed by an acid-catalyzed esterification. This approach is well-documented for analogous structures.[5][7]
Synthetic Workflow Diagram
The logical flow from commercially available starting materials to the final product is depicted below.
Caption: A two-step synthesis pathway for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps and rationale for each choice.
Step 1: Synthesis of 1-butyl-5-oxopyrrolidine-3-carboxylic acid
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Principle: This step involves the conjugate (Michael) addition of n-butylamine to the α,β-unsaturated system of itaconic acid. The initial adduct then undergoes an intramolecular amidation (cyclization) upon heating to form the stable five-membered lactam ring. Water is an excellent solvent for this reaction as it facilitates the dissolution of the starting materials and promotes the cyclization.
-
Reagents:
-
Itaconic acid (1.0 eq)
-
n-Butylamine (1.1 eq)
-
Deionized Water
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add itaconic acid and deionized water (approx. 5-10 mL per gram of itaconic acid).
-
Stir the suspension and slowly add n-butylamine dropwise. An exothermic reaction may be observed. The addition of the amine solubilizes the itaconic acid by forming a salt.
-
Heat the resulting solution to reflux (100°C) and maintain for 4-12 hours.[5] The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.
-
If precipitation is slow, acidify the solution to approximately pH 2-3 with concentrated HCl to ensure the carboxylic acid is fully protonated.
-
Collect the resulting white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate carboxylic acid.
-
Step 2: Synthesis of Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
-
Principle: This is a classic Fischer esterification. The carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst (sulfuric acid). The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reagents:
-
1-butyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)
-
Methanol (large excess, acts as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 2-5 mol%)
-
-
Procedure:
-
Suspend the dried carboxylic acid from Step 1 in methanol (approx. 10-20 mL per gram of acid) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture to reflux (approx. 65°C) for 8-20 hours.[5][6] Monitor the reaction by TLC or LC-MS until the starting acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product as a liquid or low-melting solid.
-
Analytical Characterization & Quality Control
To confirm the identity and purity of the synthesized Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate, a combination of standard analytical techniques should be employed.
Expected Analytical Data
The following table outlines the expected signals and values for key analytical methods. These are based on known chemical shift ranges for similar structures.[6][7]
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.75 (s, 3H, -OCH₃), ~3.8-3.5 (m, 2H, N-CH₂-ring), ~3.3-3.1 (m, 3H, N-CH₂-butyl + CH-ring), ~2.8-2.6 (m, 2H, -CH₂-C=O), ~1.6-1.4 (m, 2H, -CH₂-), ~1.4-1.2 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~174 (C=O, lactam), ~172 (C=O, ester), ~52 (-OCH₃), ~51 (N-CH₂-ring), ~49 (N-CH₂-butyl), ~36 (CH-ring), ~34 (-CH₂-C=O), ~31 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃) |
| Mass Spec (ESI+) | [M+H]⁺: Calculated for C₁₀H₁₈NO₃⁺: 200.1281, Found: ~200.1 |
| Purity (HPLC) | >98% (as determined by peak area at a suitable wavelength, e.g., 210 nm) |
Safety, Handling, and Storage
As a research chemical, Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds suggest the following precautions.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, vapors, mist, or gas.[9] Avoid contact with skin and eyes.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Wear a lab coat or protective suit.[9]
-
Respiratory Protection: Not typically required with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[11] Recommended storage is at 2-8°C.[1]
Conclusion
Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate is a valuable and accessible chemical intermediate. Its straightforward two-step synthesis from common starting materials makes it readily available for research purposes. The 5-oxopyrrolidine core is a well-established pharmacophore, and this specific derivative offers multiple handles for chemical modification, positioning it as a key building block for creating libraries of novel compounds aimed at discovering new therapeutics, particularly in the fields of oncology and infectious diseases. Proper handling and adherence to standard laboratory safety protocols are essential when working with this compound.
References
- MATERIAL SAFETY DATA SHEET. (2013, November 25). Sciencelab.com.
- SAFETY DATA SHEET. (2020, February 11). Merck.
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Krikštaponis, K., Vaickelionienė, R., Grybaitė, B., Šiugždaitė, J., & Mickevičius, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Retrieved from [Link]
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Vainauskas, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Retrieved from [Link]
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Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Retrieved from [Link]
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Vainauskas, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Retrieved from [Link]
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Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]
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Zhang, G., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed. Retrieved from [Link]
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KTU ePubl. (n.d.). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Retrieved from [Link]
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Butkevičiūtė, A., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. MDPI. Retrieved from [Link]
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